L82-G17
Overview
Description
L82-G17 is a selective, uncompetitive inhibitor of DNA ligase I. This compound inhibits the third step of the ligation reaction, specifically the formation of the phosphodiester bond. It is primarily used as a probe to study the catalytic activity and cellular functions of DNA ligase I .
Preparation Methods
The synthesis of L82-G17 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in high purity (≥98%) and can be dissolved in dimethyl sulfoxide (DMSO) for use in various assays .
Chemical Reactions Analysis
L82-G17 undergoes several types of chemical reactions, including:
Inhibition of DNA ligase I: This compound selectively inhibits the third step of the ligation reaction, which is the formation of the phosphodiester bond
Binding to non-ligatable nicked DNA: The compound increases the binding of DNA ligase I to non-ligatable nicked DNA
Inhibition of DNA synthesis and cell viability: This compound inhibits DNA synthesis and reduces cell viability, inducing DNA damage
Scientific Research Applications
L82-G17 has several scientific research applications, including:
Chemistry: Used as a probe to study the catalytic activity of DNA ligase I.
Biology: Employed in cell viability assays to study the effects of DNA ligase I inhibition on cell proliferation and survival.
Medicine: Investigated for its potential use in cancer research due to its ability to inhibit DNA synthesis and induce DNA damage
Industry: Utilized in the development of new DNA ligase inhibitors and related compounds
Mechanism of Action
L82-G17 exerts its effects by selectively inhibiting DNA ligase I. The compound binds to the enzyme and inhibits the formation of the phosphodiester bond, which is the third step of the ligation reaction. This inhibition leads to increased binding of DNA ligase I to non-ligatable nicked DNA, reduced DNA synthesis, and decreased cell viability .
Comparison with Similar Compounds
L82-G17 is unique in its selective inhibition of DNA ligase I. Similar compounds include:
L82: A DNA ligase I selective inhibitor.
L67: An inhibitor of DNA ligases I and III.
This compound exhibits increased activity and selectivity for DNA ligase I compared to these similar compounds .
Properties
IUPAC Name |
5-chloro-4-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O2/c12-10-9(6-14-16-11(10)18)15-13-5-7-2-1-3-8(17)4-7/h1-6,17H,(H2,15,16,18)/b13-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYWVUBALUMAIY-WLRTZDKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC2=C(C(=O)NN=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/NC2=C(C(=O)NN=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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